molecular formula C14H28N6O8 B605120 AC 4437 CAS No. 63487-84-3

AC 4437

Cat. No.: B605120
CAS No.: 63487-84-3
M. Wt: 408.41
InChI Key: ACTKLUZDHCNOLG-IJJDTDNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC 4437 involves multiple steps, starting with the preparation of the aminoglycoside core. The reaction conditions typically include the use of strong bases and acids to facilitate the formation of the glycosidic bonds. The process may also involve the use of protecting groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

AC 4437 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from the reactions of this compound include various derivatives with modified antibacterial properties. These derivatives are often studied for their potential use in treating different bacterial infections .

Scientific Research Applications

AC 4437 is widely used in scientific research due to its potent antibacterial properties. Some of its applications include:

Mechanism of Action

The mechanism of action of AC 4437 involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. This leads to the disruption of bacterial cell function and ultimately results in cell death. The compound targets the 30S subunit of the bacterial ribosome, preventing the formation of the initiation complex and causing misreading of the mRNA .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to AC 4437 include:

  • Gentamicin
  • Tobramycin
  • Amikacin

Uniqueness

This compound is unique due to its specific binding affinity to the bacterial ribosome and its potent antibacterial properties. Unlike some other aminoglycosides, this compound has shown effectiveness against a broader range of bacterial strains .

Properties

CAS No.

63487-84-3

Molecular Formula

C14H28N6O8

Molecular Weight

408.41

IUPAC Name

2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4S,5S)-3,4-dihydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine

InChI

InChI=1S/C14H28N6O8/c1-3-14(26,2-21)10(25)11(27-3)28-9-5(20-13(17)18)6(22)4(19-12(15)16)7(23)8(9)24/h3-11,21-26H,2H2,1H3,(H4,15,16,19)(H4,17,18,20)/t3-,4-,5+,6-,7+,8-,9-,10-,11-,14+/m0/s1

InChI Key

ACTKLUZDHCNOLG-IJJDTDNZSA-N

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)O)(CO)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AC 4437;  AC-4437;  AC4437

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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